6-(1-hydroxy-ethyl)-3-(1H-tetrazol-5-yl)-chromen-4-one
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Overview
Description
6-(1-hydroxy-ethyl)-3-(1H-tetrazol-5-yl)-chromen-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxyethyl group at the 6th position, a tetrazolyl group at the 3rd position, and a benzopyranone core structure. Benzopyran derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-hydroxy-ethyl)-3-(1H-tetrazol-5-yl)-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Tetrazolyl Group: The tetrazolyl group can be introduced via a between an azide and a nitrile derivative in the presence of a suitable catalyst.
Hydroxyethylation: The hydroxyethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as ethylene oxide or an ethyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-(1-hydroxy-ethyl)-3-(1H-tetrazol-5-yl)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzopyranone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazolyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
6-(1-hydroxy-ethyl)-3-(1H-tetrazol-5-yl)-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigation of its biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: Use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(1-hydroxy-ethyl)-3-(1H-tetrazol-5-yl)-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl and tetrazolyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The benzopyranone core structure may also play a role in its biological activity by modulating cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(1-hydroxy-ethyl)-3-(1H-tetrazol-5-yl)-chromen-4-one: Unique due to the presence of both hydroxyethyl and tetrazolyl groups.
6-(1-Hydroxyethyl)-4H-1-benzopyran-4-one: Lacks the tetrazolyl group, which may result in different biological activities.
3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one: Lacks the hydroxyethyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of both hydroxyethyl and tetrazolyl groups in this compound makes it unique compared to other benzopyran derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
61776-47-4 |
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Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C12H10N4O3/c1-6(17)7-2-3-10-8(4-7)11(18)9(5-19-10)12-13-15-16-14-12/h2-6,17H,1H3,(H,13,14,15,16) |
InChI Key |
OAFIIBPLAUXRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3)O |
Origin of Product |
United States |
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